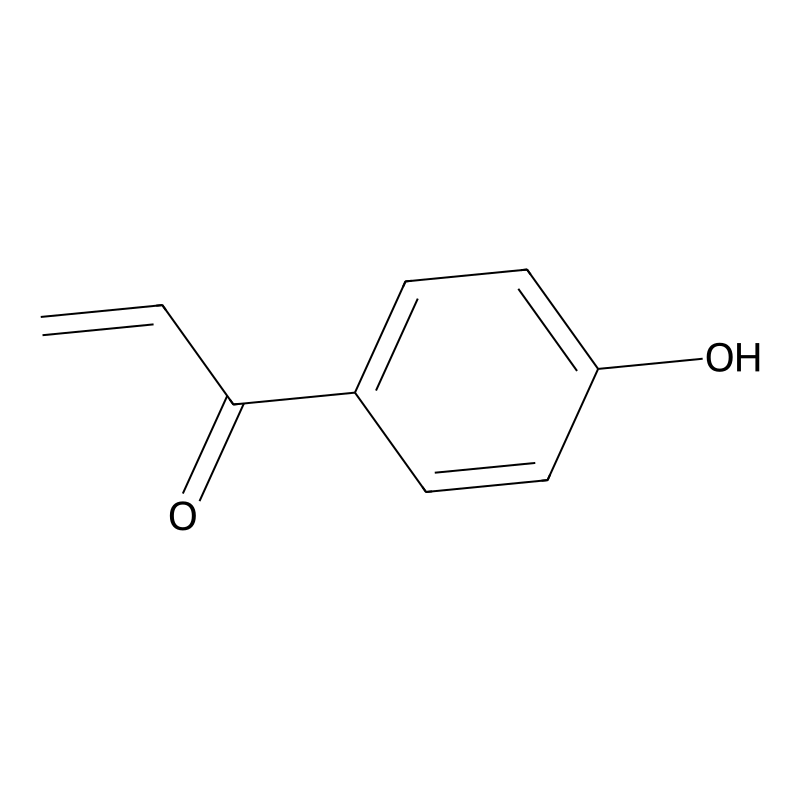

1-(4-Hydroxyphenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Activity

Field: Chemical and Biological Sciences

Application: 1-(4-Hydroxyphenyl)prop-2-en-1-one has been studied for its antibacterial activities. It has been evaluated against the penicillin-binding proteins of Staphylococcus aureus bacteria .

Method: The compound was studied using density functional theory at B3LYP method with 6-311G** basis set . A molecular docking study was also conducted to evaluate the inhibitory potential of the studied molecule .

Results: The carbonyl group in the molecule was shown to play a significant role in antibacterial activity. Four bonds were formed by the carbonyl group with the key protein of the bacteria (three favorable hydrogen bonds plus one van der Waals bond) out of six interactions .

Physical Properties of Single Crystals

Field: Material Science

Application: 1-(4-Hydroxyphenyl)prop-2-en-1-one based compounds have been studied for their physical properties, specifically in the context of single crystal analysis .

Method: Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio. The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .

Results: A correlation between molecular structure and mechanical properties was observed. The results provide a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape .

Nonlinear Optical (NLO) Behavior

Field: Optics and Material Science

Application: 1-(4-Hydroxyphenyl)prop-2-en-1-one based compounds have been studied for their nonlinear optical (NLO) behavior .

Method: The compound was synthesized and grown as single crystals by slow evaporation solution growth technique in acetone . The hyperpolarizability studies were carried out using density functional theory (DFT) - triply parameter hybrid model DFT/B3LYP using GAUSSIAN 03 .

Results: The calculated first order hyperpolarizability was found as 0.1314 × 10 −30 e.s.u. for one crystal and 0.188 × 10 −30 e.s.u. for another . The second harmonic generation was studied by Kurtz–Perry test .

Anticancer Activity

Field: Biomedical Sciences

Application: Chalcone analogs, including 1-(4-Hydroxyphenyl)prop-2-en-1-one, have been reported to have a variety of exciting biological activities, such as anticancer .

1-(4-Hydroxyphenyl)prop-2-en-1-one, also known as a chalcone, is an organic compound characterized by its structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a hydroxyl group on one of the phenyl rings enhances its reactivity and biological properties. Chalcones are notable for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects, making them significant in medicinal chemistry.

- Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carbon-carbon double bond can be reduced to yield a saturated ketone or alcohol. Catalytic hydrogenation using palladium on carbon or sodium borohydride is often employed for this purpose.

- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

The biological activity of 1-(4-Hydroxyphenyl)prop-2-en-1-one is attributed to its ability to interact with multiple molecular targets:

- Anti-inflammatory Effects: The compound may inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

- Anticancer Properties: It has shown potential in inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like the PI3K/Akt pathway.

- Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.

The synthesis of 1-(4-Hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction, where 4-hydroxyacetophenone reacts with an appropriate aldehyde (such as benzaldehyde) in the presence of a base (e.g., sodium hydroxide or potassium hydroxide). The reaction is generally performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

General Reaction Scheme

1-(4-Hydroxyphenyl)prop-2-en-1-one has several applications:

- Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses against various diseases, including cancer and inflammatory disorders.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations to combat oxidative damage.

- Agriculture: Some studies suggest potential uses as a natural pesticide due to its biological activity against certain pests.

Interaction studies have revealed that 1-(4-Hydroxyphenyl)prop-2-en-1-one can bind to various biomolecules such as proteins and nucleic acids. Molecular docking studies suggest that it may interact with proteins involved in cancer progression and inflammation. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 1-(4-Hydroxyphenyl)prop-2-en-1-one. Here are notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Chlorine atom on phenyl ring | Enhanced reactivity due to halogen bonding |

| (2E)-3-(4-methylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Methyl group on phenyl ring | Increased lipophilicity and altered biological activity |

| (2E)-3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Methoxy group instead of hydroxyl | Improved solubility and different biological activity |

Uniqueness

The unique presence of the hydroxyl group in 1-(4-Hydroxyphenyl)prop-2-en-1-one enhances its solubility and reactivity compared to its analogs. This feature not only influences its chemical behavior but also significantly affects its biological activity, making it a compound of interest in medicinal chemistry research.